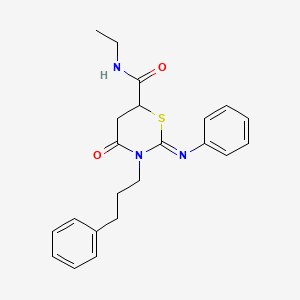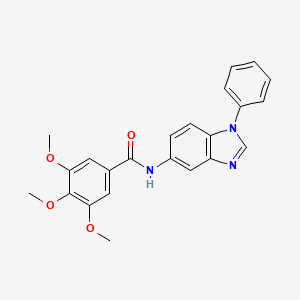![molecular formula C17H19N3O3S B11610156 (5E)-3-(butan-2-yl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11610156.png)
(5E)-3-(butan-2-yl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(butan-2-yl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes and other metabolic disorders. The unique structure of this compound, featuring a thiazolidine ring and a benzimidazole moiety, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(butan-2-yl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidine-2,4-dione derivative with a benzimidazole aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(butan-2-yl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-3-(butan-2-yl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders, particularly diabetes, due to its ability to modulate insulin sensitivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(butan-2-yl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in regulating glucose and lipid metabolism. By activating PPARγ, the compound enhances insulin sensitivity and promotes the uptake of glucose by cells, thereby exerting its antidiabetic effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-3-(butan-2-yl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the presence of a benzimidazole moiety, which may confer additional biological activities and improved pharmacokinetic properties compared to other thiazolidinediones.
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(5E)-3-butan-2-yl-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H19N3O3S/c1-5-10(2)20-15(21)14(24-17(20)23)9-11-6-7-12-13(8-11)19(4)16(22)18(12)3/h6-10H,5H2,1-4H3/b14-9+ |
InChI Key |
PNBUDRPXMOWRIV-NTEUORMPSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C2=CC3=C(C=C2)N(C(=O)N3C)C)/SC1=O |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC3=C(C=C2)N(C(=O)N3C)C)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[[4-(4-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11610081.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11610084.png)
![N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11610102.png)
![(5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11610107.png)

![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(3-methylphenyl)phthalazin-1-amine](/img/structure/B11610114.png)
![Methyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11610115.png)
![{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B11610123.png)
![4-{(Z)-[1-(2-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11610126.png)
![3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11610127.png)
![2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11610128.png)

![Prop-2-en-1-yl 6'-amino-5'-cyano-1,2'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11610144.png)
![4-[(3Z)-4-chloro-1-morpholino-2,4-dinitro-buta-1,3-dienyl]morpholine](/img/structure/B11610148.png)
